![molecular formula C15H23BN2O3 B566679 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine CAS No. 1260374-06-8](/img/structure/B566679.png)
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
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Overview
Description
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (4-6-TMP) is an important organic compound belonging to the family of boron-containing heterocyclic compounds. It is a versatile reagent for various chemical reactions, and is widely used in organic synthesis. This compound is also known as morpholine-6-yl-4-methyl-1,3,2-dioxaborolane, and has many potential applications in the field of science and technology.
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of crizotinib, an important drug used in cancer treatment .
Density Functional Theory (DFT) Studies
The compound is utilized in DFT studies to calculate HOMO and LUMO energies, which are crucial for estimating the chemical stability of molecular conformations .
Crystal Structure Analysis
Researchers use this compound for crystal structure analysis to understand its molecular geometry and properties better .
Nucleophilic Substitution Reactions
The compound is involved in nucleophilic substitution reactions, which are fundamental to organic chemistry and pharmaceutical synthesis .
Amidation Reactions
Amidation reactions involving this compound are essential for creating compounds with borate and sulfonamide groups, which have various applications in medicinal chemistry .
Synthesis of Indazole Derivatives
It is also a significant intermediate for synthesizing 1H-indazole derivatives, which are valuable in developing new pharmaceuticals .
Mechanism of Action
Mode of Action
Compounds with similar structures are often involved in borylation reactions . They can form boronate complexes with their targets, which can lead to changes in the targets’ function.
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, including borylation and hydroboration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound is stable under normal conditions but may undergo hydrolysis in a humid environment .
properties
IUPAC Name |
4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-13(17-12)18-8-10-19-11-9-18/h5-7H,8-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXMDVUOGSGDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671332 |
Source
|
Record name | 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine | |
CAS RN |
1260374-06-8 |
Source
|
Record name | 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260374-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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